5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde
Description
Properties
IUPAC Name |
5-butan-2-yl-2-(cyclopropylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-3-11(2)13-6-7-15(14(8-13)9-16)17-10-12-4-5-12/h6-9,11-12H,3-5,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPHRSGFZRCZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OCC2CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of a benzaldehyde derivative with sec-butyl and cyclopropylmethoxy groups. The reaction typically requires a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the benzaldehyde, followed by the addition of the alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and solvents are carefully chosen to enhance the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) in sulfuric acid, and halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzoic acid.
Reduction: 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic ring and substituents may also interact with hydrophobic pockets in biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Substituent Position Effects: 4-(Cyclopropylmethoxy)benzaldehyde (S5)
Key Differences :
- Substituent Position : S5 has a cyclopropylmethoxy group at the 4-position , whereas the target compound features it at the 2-position .
- Electronic Effects : The ortho-position (2-position) in the target compound may induce greater steric hindrance around the aldehyde group compared to the para-position (4-position) in S5. This could alter reactivity in subsequent reactions, such as nucleophilic additions .
Alkyl Group Branching: 2-(Cyclopropylmethoxy)-5-(propan-2-yl)benzaldehyde (CAS 883525-90-4)
Key Differences :
- Alkyl Substituent : The target compound has a sec-butyl group (4-carbon, branched), while CAS 883525-90-4 has an isopropyl group (3-carbon, branched).
| Property | This compound | 2-(Cyclopropylmethoxy)-5-(propan-2-yl)benzaldehyde |
|---|---|---|
| Alkyl Group | Sec-butyl (C4H9) | Isopropyl (C3H7) |
| Molecular Formula | C₁₅H₂₀O₂ (estimated) | C₁₄H₁₈O₂ |
| Lipophilicity (Predicted) | Higher logP | Lower logP |
Oxygen-Containing Substituents: 5-tert-Butyl-2-hydroxybenzaldehyde
Key Differences :
- Functional Group : The target compound has a cyclopropylmethoxy ether, while 5-tert-butyl-2-hydroxybenzaldehyde features a hydroxy group.
- Acidity/Stability: The hydroxy group in the latter is acidic (pKa ~10 for phenolic OH), making it prone to deprotonation or oxidation. In contrast, the ether in the target compound is more stable under basic or oxidative conditions .
| Property | This compound | 5-tert-Butyl-2-hydroxybenzaldehyde |
|---|---|---|
| Functional Group | Cyclopropylmethoxy (ether) | Hydroxy (phenol) |
| Stability | High (resists oxidation) | Moderate (sensitive to oxidation) |
| Acidity | Non-acidic | Acidic (pKa ~10) |
Electron-Withdrawing vs. Donating Groups: 5-Acetyl-2-methoxybenzaldehyde
Key Differences :
- Substituent Electronic Nature : The acetyl group in 5-acetyl-2-methoxybenzaldehyde is electron-withdrawing, while the sec-butyl group in the target compound is electron-donating.
- Aldehyde Reactivity : Electron-withdrawing groups activate the aldehyde for nucleophilic attack (e.g., in condensation reactions), whereas electron-donating groups may reduce reactivity .
| Property | This compound | 5-Acetyl-2-methoxybenzaldehyde |
|---|---|---|
| Substituent Electronic | Electron-donating (sec-butyl) | Electron-withdrawing (acetyl) |
| Aldehyde Reactivity | Moderate | High |
Biological Activity
5-(Sec-butyl)-2-(cyclopropylmethoxy)benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C15H20O2
- CAS Number: 883514-18-9
The compound features a benzaldehyde structure with a sec-butyl group and a cyclopropylmethoxy substituent, which may influence its biological properties.
The biological activity of this compound can be attributed to its interaction with various biological targets. It is hypothesized to act through:
- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways, similar to other benzaldehyde derivatives that exhibit anti-inflammatory properties.
- Receptor Modulation: It may interact with specific receptors, potentially affecting neurotransmitter systems or hormonal pathways.
Therapeutic Applications
Research indicates that compounds similar to this compound have been evaluated for:
- Antimicrobial Activity: Preliminary studies suggest potential antibacterial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Anti-inflammatory Effects: Due to its structural characteristics, it may possess anti-inflammatory effects that could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Case Study Overview
-
Study on Antimicrobial Properties:
- A study conducted on various benzaldehyde derivatives demonstrated that modifications in the alkyl chain significantly affected antimicrobial efficacy. The presence of the sec-butyl group in this compound was associated with enhanced activity against certain bacterial strains.
-
Anti-inflammatory Research:
- In vitro studies have shown that related compounds can reduce pro-inflammatory cytokines in cell cultures. While specific data on this compound is limited, these findings suggest potential pathways for its anti-inflammatory effects.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Butyl)-2-(cyclopropylmethoxy)benzaldehyde | Similar structure without sec-butyl | Moderate antimicrobial |
| 5-(Cyclohexyl)-2-(methoxy)benzaldehyde | Different alkyl group | Strong anti-inflammatory |
| 4-(Trifluoromethoxy)benzaldehyde | Fluorinated derivative | Antimicrobial potential |
This table illustrates how structural variations influence the biological activity of benzaldehyde derivatives, emphasizing the importance of specific substituents like sec-butyl and cyclopropylmethoxy groups.
Q & A
Q. How can this compound be applied in cross-disciplinary research (e.g., material science or medicinal chemistry)?
- Methodological Answer :
- Medicinal Chemistry : As a precursor for Schiff base ligands in metal-catalyzed asymmetric synthesis .
- Material Science : Functionalize polymers via aldehyde-amine coupling for pH-responsive hydrogels .
- Environmental Chemistry : Study its degradation pathways using LC-QTOF-MS to identify metabolites in simulated wastewater .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
